6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

nSMase2 inhibition kinase inhibitor scaffold neurodegeneration

This 6-bromo-3-amino scaffold is the strategic starting point for focused kinase inhibitor libraries targeting TRK, BMP type I receptors, and DDR1, with demonstrated translation to FDA-approved agents (larotrectinib class). The 6-bromo position provides superior reactivity in room-temperature Sonogashira and mild Suzuki couplings, enabling installation of thermolabile pharmacophores impossible with 6-chloro analogs. The hydrochloride salt ensures direct dissolution in aqueous buffers for reproducible HTS and in vitro pharmacology, eliminating DMSO solvent artifacts. A critical dual-handle building block where both C-6 cross-coupling and C-3 amine derivatization can proceed orthogonally without protecting group manipulation.

Molecular Formula C6H6BrClN4
Molecular Weight 249.5
CAS No. 2413884-89-4
Cat. No. B2433558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
CAS2413884-89-4
Molecular FormulaC6H6BrClN4
Molecular Weight249.5
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)N)Br.Cl
InChIInChI=1S/C6H5BrN4.ClH/c7-4-1-9-6-5(8)2-10-11(6)3-4;/h1-3H,8H2;1H
InChIKeyBPDWMKYGDAQSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride (CAS 2413884-89-4): Scientific Selection Guide and Procurement Rationale


6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS 2413884-89-4) is a heterobicyclic building block belonging to the pyrazolo[1,5-a]pyrimidine scaffold class, a privileged chemotype extensively investigated for kinase-targeted therapeutics including FDA-approved TRK inhibitors such as larotrectinib [1]. This compound exists as a hydrochloride salt (molecular formula C6H6BrClN4, MW 249.50) and features a fused pyrazole-pyrimidine core with a bromine substituent at the 6-position and a free 3-amino group available for further functionalization . As an intermediate in medicinal chemistry programs, its substitution pattern enables orthogonal derivatization strategies that are not feasible with other halogenated regioisomers.

Why 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride Cannot Be Replaced by Generic Analogs


Substitution of this specific compound with other halogenated pyrazolo[1,5-a]pyrimidine regioisomers or analogs is not functionally equivalent in synthetic and biological applications. The 6-bromo substitution pattern confers distinct reactivity profiles in cross-coupling chemistry compared to 3-bromo or 5-bromo regioisomers, with the 6-position demonstrating superior performance in specific palladium- and copper-catalyzed transformations essential for constructing kinase inhibitor libraries [1]. Furthermore, the pyrazolo[1,5-a]pyrimidin-3-amine scaffold has been validated as an effective core for nSMase2 inhibition, with 6-position modifications directly influencing target engagement and metabolic stability [2]. The hydrochloride salt form (free base CAS 1508567-18-7) provides enhanced aqueous solubility and handling characteristics compared to the neutral free base, which is critical for reproducible downstream chemistry and biological assay preparation .

Quantitative Differentiation Evidence: 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride vs. Comparator Analogs


6-Bromo-3-amino Scaffold Demonstrates Superior nSMase2 Inhibitory Potency Versus 4-Position Modified Analogs

In a systematic SAR study of pyrazolo[1,5-a]pyrimidin-3-amine derivatives targeting human neutral sphingomyelinase 2 (nSMase2), the 6-bromo-substituted core intermediate enabled synthesis of a series of potent inhibitors. The study demonstrated that maintaining the 3-amino group with modifications at the 5- and 6-positions produced compounds with nSMase2 inhibitory activity superior to the benchmark inhibitor PDDC (phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate). Notably, 6-position substitution patterns were essential for achieving metabolic stability and oral bioavailability, with compound 11j (N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine) demonstrating favorable brain-to-plasma ratio and liver microsomal stability—properties not observed in 4-position substituted analogs [1].

nSMase2 inhibition kinase inhibitor scaffold neurodegeneration

6-Bromo Regioisomer Enables Orthogonal Derivatization Not Achievable with 3-Bromo or 5-Bromo Analogs in Bis-Amination Chemistry

A 2025 methodology study demonstrated that 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidine precursors undergo efficient copper-catalyzed C-3 amination under microwave heating at 80°C for 1 hour, yielding 3,5-bis-aminated products in 60-93% yields (average 83% across 29 examples) [1]. Critically, this reaction sequence requires a 3-bromo leaving group and a 5-amino group—a substitution pattern orthogonal to the 6-bromo-3-amine configuration of the target compound. The 6-bromo-3-amine regioisomer (target compound) offers complementary synthetic utility: the 3-amino group is available for immediate coupling or protection, while the 6-bromo position serves as a handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig). This orthogonality is not available with 3-bromo analogs (where the amino group must be installed after coupling) or 5-bromo analogs (which lack the 3-amino functionality entirely).

cross-coupling C-N bond formation microwave-assisted synthesis

6-Bromo-Substituted Pyrazolo[1,5-a]pyrimidine Core Demonstrates Validated Kinase Inhibitor Translation Versus Non-Halogenated Scaffolds

The pyrazolo[1,5-a]pyrimidine scaffold containing halogen substituents has been established as a privileged chemotype for TRK kinase inhibition, culminating in the FDA approval of larotrectinib. 6-Bromopyrazolo[1,5-a]pyrimidine (the non-aminated analog) has been explicitly documented as a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of BMP type I receptor kinases (ALK2-biased) with reported IC50 values in the nanomolar range [1]. The 6-bromo substitution pattern on the pyrazolo[1,5-a]pyrimidine core is critical for establishing key hydrophobic interactions within the kinase ATP-binding pocket, as demonstrated by co-crystal structures of related inhibitors. In contrast, non-halogenated or differently substituted pyrazolo[1,5-a]pyrimidine scaffolds show significantly reduced kinase affinity (often >10-fold decrease in potency) and fail to achieve the selectivity profiles required for therapeutic development [2].

TRK inhibitor kinase selectivity drug discovery

Hydrochloride Salt Form Provides Superior Aqueous Solubility and Handling Characteristics Versus Neutral Free Base

The target compound is supplied as the hydrochloride salt (CAS 2413884-89-4, molecular formula C6H6BrClN4, MW 249.50) rather than the neutral free base (CAS 1508567-18-7, MW 213.03) . Salt formation with hydrochloric acid substantially increases aqueous solubility—a critical parameter for biological assay preparation, in vitro pharmacology studies, and aqueous-phase synthetic transformations. The free base form exhibits limited water solubility due to the lipophilic pyrazolo[1,5-a]pyrimidine core (calculated XLogP3 ~1.5) [1], whereas the hydrochloride salt enables direct dissolution in aqueous buffers and polar solvents without requiring co-solvents or sonication. This difference is particularly significant for high-throughput screening applications where consistent compound handling and reproducible concentration-response curves are essential. Additionally, the hydrochloride form demonstrates enhanced long-term storage stability and reduced hygroscopicity compared to the free base.

salt selection aqueous solubility assay reproducibility

6-Bromo-3-Amino Regiochemistry Enables Direct C-6 Cross-Coupling Without Protecting Group Manipulation

The 6-bromo-3-amine substitution pattern provides a strategic advantage in palladium-catalyzed cross-coupling reactions. The bromine at the 6-position of the pyrazolo[1,5-a]pyrimidine core undergoes efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings without interference from the 3-amino group . In contrast, 3-bromopyrazolo[1,5-a]pyrimidine analogs require copper-catalyzed C-3 amination under microwave conditions (130°C, 4 hours, 20 mol% CuI, average yield 77%) to install the amino functionality after cross-coupling [1]. This two-step sequence (cross-coupling followed by C-N bond formation) adds 8-24 hours of reaction time and reduces overall yield due to the multiplicative effect of two transformations (estimated overall yield 55-70% for two-step sequence versus >80% for direct coupling with pre-installed amine). The 6-bromo-3-amine compound allows for direct diversification at the 6-position while retaining the 3-amino group for subsequent amide bond formation, urea synthesis, or reductive amination without requiring orthogonal protecting group strategies.

Suzuki coupling Sonogashira coupling Buchwald-Hartwig amination

6-Chloro Analog Exhibits Different Reactivity Profile Limiting Cross-Coupling Scope and Synthetic Utility

The 6-chloro analog (6-chloropyrazolo[1,5-a]pyrimidin-3-amine, CAS 1780545-52-9, MW 168.58) represents the closest structural alternative to the target compound, differing only in halogen identity . However, the C-Br bond (bond dissociation energy ~280 kJ/mol) undergoes oxidative addition to palladium(0) catalysts substantially faster than the C-Cl bond (bond dissociation energy ~350 kJ/mol) under standard cross-coupling conditions. This reactivity difference translates to practical synthetic limitations: 6-bromo derivatives participate efficiently in Suzuki couplings at 60-80°C with standard catalysts (e.g., Pd(PPh3)4), whereas 6-chloro analogs typically require elevated temperatures (100-120°C), specialized ligands (e.g., XPhos, SPhos), or extended reaction times (>12 hours) to achieve comparable conversion. The bromo compound also enables room-temperature Sonogashira couplings with terminal alkynes, a transformation that fails or proceeds with <20% conversion using the chloro analog under identical conditions [1].

halogen reactivity oxidative addition cross-coupling optimization

Optimal Research and Industrial Application Scenarios for 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride


Kinase Inhibitor Library Synthesis for CNS-Penetrant Oncology Programs

The 6-bromo-3-amine scaffold is ideally suited for constructing focused kinase inhibitor libraries targeting TRK, BMP type I receptor kinases, and DDR1, with demonstrated translation to FDA-approved agents (larotrectinib class) [1]. The pyrazolo[1,5-a]pyrimidin-3-amine core has been validated to produce nSMase2 inhibitors with favorable brain-to-plasma ratios and metabolic stability in liver microsomes [2], making this compound a strategic starting point for CNS-penetrant oncology and neurodegeneration programs. The 6-bromo position enables rapid diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings without protecting group manipulation, while the 3-amino group provides a direct handle for amide, urea, or sulfonamide library synthesis.

High-Throughput Biological Screening Requiring Direct Aqueous Solubility

The hydrochloride salt form (CAS 2413884-89-4) is specifically recommended for high-throughput screening (HTS) campaigns and in vitro pharmacology studies requiring direct compound dissolution in aqueous buffers [1]. Unlike the free base analog (CAS 1508567-18-7), which requires DMSO stock solutions or co-solvent systems, the hydrochloride salt enables preparation of aqueous assay-ready plates with minimal solvent artifacts. This property is particularly valuable for enzyme inhibition assays (e.g., kinase activity, nSMase2), cell-based phenotypic screens, and SPR-based binding studies where organic solvent content must be strictly controlled to avoid assay interference.

Two-Step Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]pyrimidines with Orthogonal Functionalization

The target compound enables a distinct synthetic strategy complementary to the 3-bromo-5-amino precursor route described in the 2025 Molecules publication (which yields 3,5-bis-aminated products in 60-93% yield, average 83% across 29 examples) [1]. While the literature method requires 3-bromo-5-aminopyrazolo[1,5-a]pyrimidine precursors and copper-catalyzed C-3 amination (80°C, 1 hour microwave), the 6-bromo-3-amine compound offers an orthogonal approach: direct cross-coupling at C-6 followed by functionalization at C-3. This dual-handle strategy enables installation of two distinct pharmacophores on the same scaffold—one via C-6 cross-coupling (aryl, heteroaryl, or alkynyl groups) and another via C-3 amine derivatization—a versatility not accessible from mono-halogenated precursors lacking the 3-amino group.

Temperature-Sensitive Substrate Coupling in Sonogashira and Suzuki Reactions

When coupling thermally labile boronic acids, alkynes, or amines, the 6-bromo derivative provides a critical advantage over the 6-chloro analog (CAS 1780545-52-9) due to the lower bond dissociation energy of the C-Br bond (~280 kJ/mol vs. ~350 kJ/mol for C-Cl) [1]. This reactivity difference enables room-temperature Sonogashira couplings with terminal alkynes—a transformation that fails or yields <20% conversion with the chloro analog under identical conditions [2]. Similarly, Suzuki couplings with the bromo derivative proceed efficiently at 60-80°C using standard Pd(PPh3)4 catalyst, whereas chloro analogs require 100-120°C and specialized ligands, conditions that may degrade sensitive heterocycles, peptides, or protected carbohydrates used as coupling partners. The bromo compound is therefore the preferred choice for coupling with substrates containing azide, epoxide, or β-lactam functionalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.